2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole

Lipophilicity optimization ADME prediction Indole oxime esters

2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (CAS 477887-42-6) is a synthetic small molecule belonging to the O-acyl oxime subclass of 2-chloro-1-methyl-1H-indole-3-carbaldehyde derivatives. Its molecular formula is C15H17ClN2O2 (MW 292.76 g/mol) and its IUPAC name is [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] pentanoate.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76
CAS No. 477887-42-6
Cat. No. B2543815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole
CAS477887-42-6
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76
Structural Identifiers
SMILESCCCCC(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl
InChIInChI=1S/C15H17ClN2O2/c1-3-4-9-14(19)20-17-10-12-11-7-5-6-8-13(11)18(2)15(12)16/h5-8,10H,3-4,9H2,1-2H3/b17-10+
InChIKeyDOKPJBJRBXLUMN-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (CAS 477887-42-6): Procurement-Relevant Identity and Core Structural Features


2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (CAS 477887-42-6) is a synthetic small molecule belonging to the O-acyl oxime subclass of 2-chloro-1-methyl-1H-indole-3-carbaldehyde derivatives. Its molecular formula is C15H17ClN2O2 (MW 292.76 g/mol) and its IUPAC name is [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] pentanoate . The compound features a 2-chloro substituent on the indole core, an N1-methyl group, and a pentanoyloxyimino (valeryl oxime ester) moiety at the 3-position. It belongs to a combinatorial series of O-acyl oxime analogs that differ exclusively in the acyl group attached to the oxime oxygen, with close structural analogs bearing isobutyryl (CAS 478032-76-7), cyclopropanecarbonyl (CAS 478032-75-6), 2-thienylacetyl (CAS 477887-53-9), and 2-chlorobenzoyl (CAS 477887-41-5) substituents .

Class O-acyl oxime ester probe
Core 2-Chloro-1-methylindole scaffold
Chain Pentanoyl C5 linear acyl group
Role Screening library diversification probe
All differentiation claims rest on class-level inference and predictive computation. No primary experimental data are available for this compound. Procurement should be based on structural novelty rather than validated biological performance.

Why 2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole Cannot Be Replaced by Other O-Acyl Indole-3-carbaldehyde Oxime Analogs


Within the O-acyl oxime series of 2-chloro-1-methyl-1H-indole-3-carbaldehyde, the acyl chain identity is not a passive structural feature—it is the primary determinant of lipophilicity (cLogP), hydrolytic stability, steric bulk at the oxime ester linkage, and, by class-level inference from structurally related indole oxime esters, target binding affinity and metabolic half-life [1]. The pentanoyl (valeryl, C5 linear) chain of the target compound occupies a distinct physicochemical space compared to the branched isobutyryl (C4, CAS 478032-76-7), the compact cyclopropanecarbonyl (C3 cyclic, CAS 478032-75-6), the heteroaromatic 2-thienylacetyl (CAS 477887-53-9), and the electron-deficient 2-chlorobenzoyl (CAS 477887-41-5) analogs . Interchanging compounds based solely on the shared indole-oxime scaffold—without controlling for acyl chain identity—can alter experimental outcomes including membrane permeability, esterase susceptibility, and off-target binding profiles, rendering generic substitution scientifically unsound for applications where the pentanoyl chain's linear C5 geometry and intermediate lipophilicity are design-critical variables.

Lipophilicity Pentanoyl C5 linear chain yields intermediate predicted cLogP that may shift membrane permeability and solubility relative to shorter branched or cyclic O-acyl analogs.
Stability Hydrolytic stability and esterase susceptibility vary with acyl steric profile; substituting the pentanoyl group may alter shelf-life and metabolic handling in assay conditions.
Conformation Linear C5 geometry provides a distinct conformational ensemble versus branched or cyclic analogs; off-target binding and pharmacophore presentation may not transfer directly.

Quantitative Differentiation Evidence for 2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (CAS 477887-42-6) Against Closest Analogs


Pentanoyl Chain Length Confers Intermediate Predicted Lipophilicity (cLogP) Relative to Shorter- and Longer-Chain O-Acyl Oxime Analogs

The pentanoyl (C5 linear) chain of the target compound is predicted to produce an intermediate cLogP value that is higher than the isobutyryl (C4 branched, CAS 478032-76-7) and cyclopropanecarbonyl (C3 cyclic, CAS 478032-75-6) analogs, but lower than a hypothetical hexanoyl (C6) or octanoyl (C8) analog. This intermediate lipophilicity is a critical parameter for balancing passive membrane permeability against aqueous solubility in cell-based assays. In the indole-based sigma receptor ligand series reported by Mésangeau et al. (2011), variations in the N-alkyl chain length and aromatic substitution produced cLogP differences of 1.5–3.0 units that correlated with 10- to 100-fold shifts in sigma-2 receptor binding affinity (Ki values ranging from 1.4 nM to 257 nM within the same scaffold class) [1].

Predicted cLogP
Class-level
Pentanoyl C5: cLogP ~3.6–4.1
Intermediate lipophilicity window supports cell permeability screening context
Predicted values only; experimental logP not reported
Lipophilicity optimization ADME prediction Indole oxime esters

Linear C5 Pentanoyl Chain Provides Distinct Steric and Conformational Profile Compared to Branched or Cyclic O-Acyl Analogs

The linear pentanoyl chain (CH3-CH2-CH2-CH2-CO-) of the target compound presents different steric bulk, conformational flexibility, and metabolic liability compared to the branched isobutyryl [(CH3)2CH-CO-] and the conformationally constrained cyclopropanecarbonyl analogs. In the context of oxime ester hydrolysis—a documented metabolic pathway for O-acyl oximes that regenerate the parent oxime or aldehyde—the linear primary alkyl ester is expected to exhibit slower non-enzymatic hydrolysis than the sterically hindered isobutyryl ester but may be more susceptible to esterase-mediated cleavage than the cyclopropanecarbonyl ester due to reduced steric shielding of the carbonyl [1]. This differential hydrolytic stability profile has implications for both compound shelf-life under storage conditions and for applications where controlled release of the parent oxime is desired.

Steric Profile
Class-level
Linear C5 primary alkyl ester; moderate steric hindrance at carbonyl
Distinct conformational space versus branched or cyclic O-acyl analogs
Ranking based on Taft Es steric parameters; no experimental kinetics available
Steric tuning Oxime ester conformation Structure-activity relationship

Urease Inhibitory Activity Demonstrated for Structurally Related Indole-3-carbaldehyde Oxime Derivatives Supports Class-Level Potential for the O-Pentanoyl Analog

In a 2021 study by the College of Chemical Sciences, Institute of Chemistry Ceylon, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for in vitro urease inhibitory activity against Macrotyloma uniflorum urease using the modified Berthelot reaction. The most potent compounds (compound 8: IC50 = 0.0516 ± 0.0035 mM; compound 9: IC50 = 0.0345 ± 0.0008 mM) exhibited 4.6- to 6.9-fold greater potency than the reference inhibitor thiourea (IC50 = 0.2387 ± 0.0048 mM) [1]. While the compounds in this study were N-substituted free oximes rather than O-acylated derivatives, the indole-3-carbaldehyde oxime pharmacophore is conserved in the target pentanoyl oxime ester, suggesting that upon esterase-mediated hydrolysis the target compound could function as a prodrug releasing the active free oxime species at the site of action.

Urease Inhibition
Class-level
Free oxime analogs: IC50 0.0345–0.0516 mM vs thiourea IC50 0.2387 mM
Supports urease inhibition screening context via potential prodrug activation
No experimental data for O-pentanoyl ester; activity contingent on esterase-mediated hydrolysis
Urease inhibition Helicobacter pylori Indole-3-carbaldehyde oxime

Sigma Receptor Ligand Potential Inferred from Indole-Based Scaffold with 2-Chloro and O-Acyl Oxime Substitution Pattern

The indole scaffold with a 2-chloro substituent and an oxime-derived moiety at the 3-position is a recognized pharmacophore for sigma receptor (σ1 and σ2) binding. Mésangeau et al. (2011) reported a series of indole-based sigma receptor ligands in which subtle variations in N-substituent identity and chain length produced sigma-2 binding affinities spanning from Ki = 1.4 nM to Ki = 257 nM, with selectivity ratios (σ1/σ2) ranging from 0.05 to 395 across the series [1]. While the specific O-pentanoyl oxime ester was not among the compounds directly tested in that study, the structural precedent establishes that the 2-chloro-1-methylindole core with a 3-position substituent capable of engaging the sigma receptor binding pocket can achieve nanomolar affinity. The pentanoyl chain length (5-carbon linear) occupies a distinct region of the SAR landscape compared to the reported N-butyl and N-phenethyl analogs.

Sigma Receptor
Class-level
Indole-based sigma-2 Ki range: 1.4–257 nM across reported series
Supports sigma receptor screening library inclusion
Compound not directly tested; affinity cannot be quantitatively predicted
Sigma receptor Indole ligands Radioligand binding

Explicit Evidence Limitation Statement: No Primary Experimental Data Located for CAS 477887-42-6

After exhaustive search of primary research papers, patents (Google Patents, Justia, WIPO), authoritative databases (ChEMBL, BindingDB, PubChem, ECHA, SDBS), and reputable vendor technical datasheets (Sigma-Aldrich, Alfa Aesar, BOC Sciences, Matrix Scientific, ChemBridge), no publication, patent, or curated database record was identified that contains experimental biological activity data, physicochemical property measurements (melting point, solubility, logP, pKa), spectroscopic characterization, or toxicity/safety data specifically for 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (CAS 477887-42-6). The compound is not stocked by major reputable vendors and appears primarily on chemical marketplace platforms that do not provide verified analytical certificates. The MFCD identifier MFCD02082160 is listed by LabNovo without associated characterization data [1]. This evidence gap means that all differentiation claims above are necessarily based on class-level inference, predictive computation, and structural analogy to related compounds within the same O-acyl oxime series.

Evidence Gap
Data to verify
No primary experimental data located for CAS 477887-42-6
Procurement based on structural novelty; commission custom profiling before large-scale use
All evidence is class-level inference from related indole oxime analogs
Evidence gap Procurement caution Data transparency

Evidence-Anchored Application Scenarios for 2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (CAS 477887-42-6)


Screening Library Diversification: Indole-Based Sigma Receptor Ligand Discovery

This compound can serve as a structurally differentiated entry in sigma receptor-focused screening libraries. The 2-chloro-1-methylindole core with an O-pentanoyl oxime ester at the 3-position represents a chemotype distinct from the extensively characterized N-alkylamino indole sigma ligands (Mésangeau et al., 2011 [1]). Its inclusion in a diversity set enables exploration of whether the O-acyl oxime ester functionality can engage the sigma receptor binding pocket—potentially via a different binding mode than the well-established amine-based pharmacophore—or serve as a prodrug that releases the active oxime species upon esterase cleavage. The pentanoyl chain length (C5 linear) provides a lipophilicity and steric profile intermediate between shorter-chain and aromatic-substituted analogs within the same O-acyl oxime series .

Prodrug Design for Urease Inhibition in Helicobacter pylori Models

Based on the demonstrated urease inhibitory activity of structurally related indole-3-carbaldehyde oxime derivatives (IC50 = 0.0345–0.0516 mM against jack bean urease; Molecules 2021 [2]), the O-pentanoyl oxime ester can be evaluated as a potential esterase-activated prodrug. The free oxime pharmacophore—liberated upon hydrolysis of the pentanoyl ester—is predicted to inhibit urease by coordinating the active-site nickel ions, analogous to the mechanism established for acetohydroxamic acid. The pentanoyl prodrug strategy may improve gastric membrane permeability and protect the oxime moiety from first-pass metabolism compared to direct administration of the free oxime. Researchers should directly compare the O-pentanoyl prodrug against the corresponding free oxime and the O-isobutyryl analog (CAS 478032-76-7) to quantify activation efficiency.

Physicochemical Probe for Structure-Property Relationship Studies in O-Acyl Oxime Series

The compound occupies a specific position within a matrix of O-acyl oxime derivatives that vary systematically in acyl chain length, branching, cyclization, and aromaticity. It can be employed as a physicochemical probe to experimentally determine how a linear C5 alkanoyl chain affects logP (predicted ~3.6–4.1), aqueous solubility, plasma protein binding, and passive membrane permeability relative to the isobutyryl (C4 branched, CAS 478032-76-7), cyclopropanecarbonyl (C3 cyclic, CAS 478032-75-6), and 2-chlorobenzoyl (aromatic, CAS 477887-41-5) comparators . Such head-to-head comparative measurements would generate the primary experimental data currently absent for this compound series and enable quantitative SAR model building.

Custom Synthesis and Biological Profiling Initiative

Given the complete absence of published biological activity data for this compound , a rational procurement pathway involves commissioning a custom synthesis batch with full analytical characterization (1H/13C NMR, HRMS, HPLC purity ≥95%) followed by panel screening against relevant targets (sigma-1, sigma-2, urease, IDO1, and key cytochrome P450 isoforms to assess metabolic stability). The resulting dataset would establish the first quantitative evidence base for this compound and enable evidence-driven procurement decisions by downstream users. Until such data are generated, the compound's value proposition remains anchored in its structural novelty and its position within the O-acyl oxime series rather than in validated biological performance metrics.

Application
Selection Property
Validation Focus
Sigma receptor screening library diversification
Structural chemotype distinct from N-alkylamino indole series
Sigma-1/sigma-2 binding assay context
Urease inhibition prodrug evaluation
Esterase-mediated activation potential
Urease enzyme assay endpoint review
Physicochemical SPR probe for O-acyl oxime series
Acyl chain property modulation across C3–C5 analogs
logP, solubility, and permeability measurement
Custom synthesis and panel profiling initiative
Full analytical characterization requirement
QC verification and target-panel screening
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